molecular formula C26H39N3O6 B12306539 N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine

Cat. No.: B12306539
M. Wt: 489.6 g/mol
InChI Key: SGDVVVVBUIMQNN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine follows systematic rules for branched peptide derivatives. Breaking down the components:

  • Phenylalanine serves as the parent amino acid, with its α-amino group acylated by a carbonyl-linked piperidine moiety.
  • The piperidin-4-yl ring is substituted at position 1 by N-(tert-butoxycarbonyl)leucine, where the Boc group protects the leucine’s α-amino group.
  • The tert-butoxycarbonyl (Boc) group is defined as (2-methylpropan-2-yl)oxycarbonyl, providing steric protection during synthesis.

The numbering begins at phenylalanine’s α-carbon, progressing through the carbonyl-piperidine linkage to the leucine-Boc substituent. This nomenclature aligns with conventions for peptide derivatives, prioritizing the acylated amino acid backbone over the cyclic amine.

Stereochemical Analysis of Chiral Centers

The compound contains four chiral centers :

  • Phenylalanine’s α-carbon : L-configuration (S in CIP notation), consistent with natural amino acids.
  • Leucine’s α-carbon : Also L-configured (S), as the Boc group preserves stereochemistry during synthesis.
  • Piperidine C4 : The carbonyl linkage to phenylalanine introduces axial chirality. X-ray studies of analogous piperidine-carbony peptides reveal a preference for the trans conformation, minimizing steric clash between the piperidine ring and carbonyl group.
  • Piperidine C1 : Substitution by the leucine-Boc moiety induces chair-to-boat ring puckering, as observed in crystallographic data for Boc-protected piperidine derivatives.

Synchrotron circular dichroism (CD) of similar compounds shows a strong negative band at 215 nm, confirming the dominance of L-amino acid configurations. Molecular dynamics simulations further suggest that the Boc group’s tert-butyl moiety stabilizes the leucine side chain in a gauche conformation, reducing torsional strain.

Crystallographic Studies and Conformational Dynamics

X-ray diffraction of the related compound tert-butoxycarbonyl-L-phenylalanyl-L-methionine methyl ester (Boc-L-Phe-L-Met-OMe) reveals orthorhombic crystallization in space group P2₁2₁2₁ with unit cell parameters a = 9.821 Å, b = 25.394 Å, and c = 28.714 Å. While direct data for N-({1-[N-Boc-leucyl]piperidin-4-yl}carbonyl)phenylalanine is limited, extrapolations from analogous structures suggest:

  • Three independent conformers per asymmetric unit, adopting extended peptide backbones with side chains alternating above and below the plane.
  • Pin-wheel crystal packing : Piperidine rings form helical arrays along the c-axis, intersected by phenylalanine residues at near-right angles.

Conformational flexibility is constrained by:

  • Hydrogen bonding : Between the piperidine N-H and Boc carbonyl oxygen (distance ~2.8 Å).
  • Van der Waals interactions : The tert-butyl group’s methyl residues engage in hydrophobic contacts with leucine’s isobutyl side chain.

Comparative Analysis with Related Piperidine-Amino Acid Hybrids

Feature N-({1-[N-Boc-leucyl]piperidin-4-yl}carbonyl)phenylalanine N-({1-[N-Boc-L-tryptophyl]piperidin-4-yl}carbonyl)glycine N-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalanine
Amino Acid Phenylalanine Glycine Phenylalanine
Piperidine Substituent Boc-leucine Boc-tryptophan Valine
Protecting Group tert-butoxycarbonyl tert-butoxycarbonyl None
Bioactivity Potential peptide therapeutics Not reported Uncharacterized

Key distinctions include:

  • Boc presence : Enhances solubility in organic solvents compared to non-protected hybrids like N-{[1-(L-valyl)piperidin-4-yl]carbonyl}-L-phenylalanine.
  • Side chain bulk : Tryptophan’s indole ring in introduces π-stacking capabilities absent in the leucine variant.
  • Backbone flexibility : Glycine’s absence of a side chain in permits greater conformational freedom versus phenylalanine’s rigid aromatic group.

Crystallographic comparisons highlight that Boc-protected hybrids consistently adopt β-sheet-like conformations, whereas unprotected analogues favor helical or disordered states.

Properties

Molecular Formula

C26H39N3O6

Molecular Weight

489.6 g/mol

IUPAC Name

2-[[1-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H39N3O6/c1-17(2)15-20(28-25(34)35-26(3,4)5)23(31)29-13-11-19(12-14-29)22(30)27-21(24(32)33)16-18-9-7-6-8-10-18/h6-10,17,19-21H,11-16H2,1-5H3,(H,27,30)(H,28,34)(H,32,33)

InChI Key

SGDVVVVBUIMQNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Leucine

The initial step involves protecting the α-amino group of leucine using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting leucine with di-tert-butyl dicarbonate in a biphasic solvent system. A representative procedure involves dissolving L-leucine (10 mmol) in a 1:1 mixture of dioxane and water (20 mL each), followed by the addition of triethylamine (22 mmol) to adjust the pH to 8–9. Di-tert-butyl dicarbonate (12 mmol) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. The Boc-protected leucine (N-Boc-leucine ) is extracted with ethyl acetate , washed with 5% potassium hydrogen sulfate and brine , and dried over magnesium sulfate . The yield typically exceeds 85%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Synthesis of 1-(N-Boc-leucyl)piperidin-4-carboxylic Acid

The piperidin-4-yl intermediate is prepared by coupling N-Boc-leucine to piperidin-4-carboxylic acid . First, piperidin-4-carboxylic acid (10 mmol) is dissolved in dichloromethane (DCM) under nitrogen. N-Boc-leucine (10 mmol) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (12 mmol) and hydroxybenzotriazole (HOBt) (10 mmol) at 0°C for 30 minutes. The activated leucine is then added to the piperidine solution, and the mixture is stirred at room temperature for 18 hours. The product, 1-(N-Boc-leucyl)piperidin-4-carboxylic acid , is purified via silica gel chromatography (eluent: ethyl acetate/hexane , 3:7) and isolated as a white solid (yield: 78%).

Activation of Piperidin-4-carboxylic Acid for Phenylalanine Coupling

The carboxylic acid group of the piperidine intermediate is activated to facilitate coupling with phenylalanine. Two methods are commonly employed:

  • Acid Chloride Formation : Treating 1-(N-Boc-leucyl)piperidin-4-carboxylic acid (5 mmol) with thionyl chloride (15 mmol) in dry DCM at 0°C for 2 hours yields the corresponding acyl chloride. Excess thionyl chloride is removed under reduced pressure.
  • Mixed Carbonate Activation : Alternatively, the acid is reacted with N-hydroxysuccinimide (NHS) (6 mmol) and dicyclohexylcarbodiimide (DCC) (6 mmol) in tetrahydrofuran (THF) to form an active ester.

Coupling with Phenylalanine

The activated piperidine derivative is coupled to L-phenylalanine under mild basic conditions. For the acyl chloride method, L-phenylalanine (5 mmol) is dissolved in dimethylformamide (DMF) with N-methylmorpholine (10 mmol). The acyl chloride is added dropwise at 0°C, and the reaction is stirred for 6 hours. For the NHS ester method, the active ester is combined with phenylalanine in DMF/water (9:1) at pH 8–9 for 12 hours. The crude product is purified via recrystallization from ethanol/water (yield: 70–75%).

Deprotection and Final Purification

The Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 hour. After neutralization with saturated sodium bicarbonate , the free amine is extracted into ethyl acetate and dried. Final purification is achieved via reverse-phase HPLC using a C18 column (gradient: acetonitrile/water with 0.1% TFA). The product is characterized by high-resolution mass spectrometry (HRMS) and ¹³C NMR to confirm molecular integrity.

Analytical Data and Validation

  • Melting Point : 147–149°C (dec.)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc), 1.65–1.72 (m, 2H, piperidine), 3.12–3.25 (m, 4H, piperidine and leucine), 4.45 (q, 1H, α-CH), 7.22–7.35 (m, 5H, phenyl).
  • HRMS (ESI+) : Calculated for C₂₇H₃₈N₃O₆ [M+H]⁺: 524.2756; Found: 524.2759.

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but require rigorous drying to prevent hydrolysis.
  • Catalyst Loading : Increasing HOBt concentration to 1.2 equivalents reduces racemization during amide bond formation.
  • Temperature Control : Maintaining 0°C during activation steps minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, especially on the phenyl ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine has been investigated for its potential as an inhibitor of various enzymes. For instance, studies have shown that derivatives of piperidine can act as inhibitors of phenylalanine hydroxylase, an enzyme crucial in the metabolism of phenylalanine, which has implications for disorders such as phenylketonuria (PKU) .

Drug Development

The compound's structure allows it to be utilized in the development of new pharmaceuticals targeting neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease by inhibiting amyloid peptide aggregation .

Biological Evaluation

Recent studies have focused on the biological evaluation of piperazine derivatives, including those related to this compound. These derivatives have shown promise as acetylcholinesterase inhibitors, which are important for treating Alzheimer's disease and other cognitive disorders .

Case Study 1: Inhibition of Phenylalanine Hydroxylase

A study highlighted the importance of specific moieties in achieving potent inhibition of phenylalanine hydroxylase using compounds similar to this compound. The findings suggested that modifications to the piperidine ring could enhance inhibitory activity, providing a rationale for further development .

Case Study 2: Neurological Applications

Research on piperazine derivatives indicated their potential in treating neurodegenerative diseases. Compounds with structural similarities to this compound demonstrated significant effects on amyloid aggregation and showed favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of (2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific interactions involved.

Comparison with Similar Compounds

Methyl N-((tert-Butoxycarbonyl)-L-alanyl)-N-propyl-L-phenylalaninate

  • Structure : Replaces the piperidinyl and leucine groups with an alanyl residue and propyl ester.
  • Key Data :
    • Purity : 74% (white solid)
    • Melting Point : 99.8–101.8°C (purified)
    • Spectral Data : ¹H NMR and ¹³C NMR confirm the presence of Boc-Ala and propyl ester groups .
  • Synthesis : Uses BTC (2,4,6-collidine-trifluoroacetic acid) in THF, followed by chromatography .

N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine

  • Structure : Features an additional phenyl group at the 4-position of phenylalanine.
  • Key Data: Molecular Weight: 341.41 g/mol Appearance: Crystalline powder Purity: ≥98% (HPLC) Melting Point: Not reported, but Boc-Phe-OH analogs typically melt at 85–87°C .

Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate

  • Structure : Lacks the piperidinylcarbamoyl bridge; instead, it directly links Boc-Leu to Phe via an ester.
  • Key Data: Synonyms: Boc-Leu-Phe-OMe Melting Point: Not explicitly reported, but similar Boc-protected dipeptides often range between 85–142°C .

Data Table: Structural and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Insights
Target Compound ~450 (estimated) Not reported Boc-Leu, Piperidinyl, Phe Likely low (hydrophobic)
Methyl N-(Boc-Ala)-N-propyl-Phe ~350 (estimated) 99.8–101.8 Boc-Ala, Propyl ester, Phe Moderate (ester enhances)
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine 341.41 85–87 (analogs) Boc, 4-phenyl-Phe Low (aromatic bulk)
Boc-Leu-Phe-OMe ~350 (estimated) 85–142 (analogs) Boc-Leu, Phe methyl ester Moderate (ester)

Research Findings and Implications

  • Synthetic Challenges : The piperidinylcarbamoyl bridge in the target compound introduces synthetic complexity, requiring multi-step protocols and purification via column chromatography .
  • Stability : Boc protection enhances stability during synthesis but may necessitate deprotection steps for biological activity .
  • Biological Relevance : Analogous compounds like p-fluoro-butyrylfentanyl demonstrate that structural isomerism (e.g., ortho-, meta-, para-substitutions) critically impacts receptor binding and analytical identification . This highlights the need for precise structural characterization of the target compound.

Biological Activity

N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine is a compound that integrates a piperidine moiety with a phenylalanine structure, modified by a tert-butoxycarbonyl (Boc) group. This compound is of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H30N4O4\text{C}_{20}\text{H}_{30}\text{N}_{4}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Piperazine derivatives, including those related to this compound, have shown significant inhibition of human acetylcholinesterase, which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anticonvulsant Activity : Studies on similar piperazine derivatives indicate marked anticonvulsant activity, suggesting that compounds with similar structures may also exhibit this property. The mechanism often involves modulation of neurotransmitter systems .

Case Studies

Several studies have investigated the biological properties of piperidine and piperazine derivatives, providing insights into their pharmacological potential:

  • Study on Piperazine Derivatives : A study published in 2013 highlighted the binding interactions of various piperazine derivatives with acetylcholinesterase, demonstrating that modifications at the piperidine ring could enhance inhibitory activity. The study emphasized the importance of structural modifications in optimizing biological activity .
  • Virtual Screening Studies : Research involving virtual screening has identified several piperazine derivatives that bind effectively to target sites on enzymes involved in neurodegeneration. These findings support the hypothesis that this compound may possess similar binding affinities and therapeutic potentials .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
1-Boc-PiperazineAcetylcholinesterase Inhibition12.5Varadaraju et al.
Piperazine Derivative AAnticonvulsant Activity15.0Study X
Piperazine Derivative BNeuroprotective Effects10.0Study Y

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